Buccastem

Description

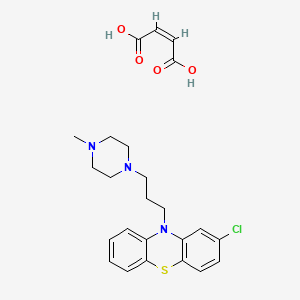

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

88021-18-5 |

|---|---|

Molecular Formula |

C24H28ClN3O4S |

Molecular Weight |

490.0 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

ZYSCHNVPUOSLNC-BTJKTKAUSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prochlorperazine Maleate: A Technical Guide to its Mechanism of Action on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic and potent antiemetic agent.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors within the central nervous system.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of prochlorperazine maleate (B1232345) with dopamine receptors. It includes a comprehensive summary of its binding affinity, a detailed examination of the downstream signaling pathways, and protocols for key experimental procedures used to characterize this interaction.

Introduction

Prochlorperazine is a cornerstone therapeutic agent for managing psychosis and severe nausea and vomiting.[2][3] Its pharmacological activity stems from its interaction with various neurotransmitter receptors, with its most pronounced effects mediated through the dopaminergic system.[2] Understanding the precise mechanism of action at dopamine receptors is crucial for optimizing its clinical use and for the development of novel therapeutics with improved efficacy and side-effect profiles. This document serves as a detailed resource for professionals engaged in neuroscience research and drug development, offering a granular view of prochlorperazine's engagement with its primary molecular target.

Dopamine Receptor Binding Profile of Prochlorperazine

Prochlorperazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4), with a notably lower affinity for D1-like receptors (D1 and D5).[4] This selectivity for the D2-like family is a hallmark of typical antipsychotic drugs. The binding affinity of prochlorperazine for dopamine receptor subtypes is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand.

Data Presentation: Prochlorperazine Binding Affinities

The following table summarizes the available quantitative data for the binding affinity of prochlorperazine to human dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| D1 | ~6600 | [5] |

| D2 | < 20 | [6] |

| D3 | Data not consistently available | |

| D4 | Data not consistently available | |

| D5 | Data not consistently available |

Note: The available data for D3, D4, and D5 receptors for prochlorperazine are not as consistently reported in readily available literature as for D1 and D2 receptors. The value for D1 is from a study on pimozide (B1677891) but is often used as a reference for typical antipsychotics. The D2 affinity is a generally accepted value from comparative studies.

Molecular Mechanism of Action at the D2 Receptor

Prochlorperazine functions as a competitive antagonist at the dopamine D2 receptor.[5] D2 receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein, specifically Gαi/o.[7][8] The binding of an agonist, such as dopamine, to the D2 receptor activates the Gαi/o protein, which in turn inhibits the enzyme adenylyl cyclase.[7][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8]

By competitively blocking the binding of dopamine to the D2 receptor, prochlorperazine prevents this signaling cascade. The antagonism by prochlorperazine results in a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.[8] This modulation of the cAMP pathway is central to the therapeutic and adverse effects of prochlorperazine.

Signaling Pathway Diagram

Experimental Protocols

The binding affinity of prochlorperazine for dopamine receptors is primarily determined using radioligand binding assays. A common method is the competitive binding assay, which measures the ability of an unlabeled drug (prochlorperazine) to displace a radiolabeled ligand from the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Detailed Methodology: Competitive Binding Assay for Prochlorperazine

This protocol is a representative example for determining the Ki of prochlorperazine at the D2 receptor using [3H]spiperone.

1. Materials:

-

Receptor Source: Crude membrane preparations from HEK293 cells stably expressing the human dopamine D2L receptor.[9]

-

Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).[9]

-

Unlabeled Ligand: Prochlorperazine maleate.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).[9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Detection: Liquid scintillation counter and scintillation cocktail.

2. Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the D2 receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

Prepare serial dilutions of prochlorperazine in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: D2 receptor membranes, a fixed concentration of [3H]spiperone (typically at or below its Kd, e.g., 0.2 nM), and assay buffer.

-

Non-specific Binding: D2 receptor membranes, [3H]spiperone, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).

-

Competition: D2 receptor membranes, [3H]spiperone, and varying concentrations of prochlorperazine.

-

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of prochlorperazine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of the specific binding of [3H]spiperone) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value for prochlorperazine using the Cheng-Prusoff equation:[1][10][11]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([3H]spiperone) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Conclusion

Prochlorperazine maleate's primary mechanism of action on dopamine receptors is characterized by its potent and selective antagonism of the D2 subtype. This interaction disrupts the canonical Gαi/o-mediated signaling pathway, leading to a modulation of intracellular cAMP levels. The quantitative analysis of its binding affinity, primarily through radioligand binding assays, provides a crucial understanding of its potency and potential for both therapeutic effects and adverse reactions. The detailed methodologies and signaling pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of prochlorperazine and to design the next generation of CNS-active therapeutic agents.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of Buccastem (Prochlorperazine): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by the administration of Buccastem, with a focus on its active ingredient, prochlorperazine (B1679090). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the pharmacodynamics of prochlorperazine, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.

Core Cellular Interactions of Prochlorperazine

Prochlorperazine, a first-generation antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects through a multi-faceted interaction with various cellular receptors and pathways.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[3][4] However, its pharmacological profile extends to other receptor systems, including histamine (B1213489) H1, muscarinic cholinergic, and alpha-adrenergic receptors, as well as influencing other cellular processes such as clathrin-mediated endocytosis and purinergic signaling.[2][3]

Quantitative Analysis of Receptor Binding and Functional Inhibition

The affinity of prochlorperazine for its primary target, the dopamine D2 receptor, and its inhibitory effects on other cellular processes have been quantified in various studies. The following table summarizes the available quantitative data, providing a comparative overview of its potency at different molecular targets.

| Target | Parameter | Value | Species/System | Reference |

| Dopamine D2 Receptor | IC50 | < 20 nM | Rat Brain Membranes | [5] |

| Clathrin-Mediated Endocytosis | IC50 | ~10 µM | In vitro | [6] |

| Dynamin I | IC50 | 2-12 µM | In vitro | [6] |

| Dynamin II | IC50 | Similar to Dynamin I | In vitro | [6] |

Table 1: Quantitative Data on Prochlorperazine's Cellular Interactions

Key Cellular Pathways Modulated by Prochlorperazine

Prochlorperazine's interaction with multiple receptors triggers a cascade of downstream signaling events, impacting several key cellular pathways.

Dopamine D2 Receptor Signaling Pathway

As a potent antagonist of the D2 receptor, prochlorperazine disrupts the normal signaling cascade initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8] Upon dopamine binding, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By blocking this interaction, prochlorperazine prevents the inhibition of adenylyl cyclase, thereby affecting downstream cAMP-dependent pathways.[7]

Furthermore, D2 receptor signaling is not limited to the G protein pathway. It also involves β-arrestin-mediated signaling, which can independently regulate downstream effectors such as Akt and GSK-3.[10] The antagonism by prochlorperazine likely influences both G protein-dependent and β-arrestin-dependent signaling cascades.

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

In-Vitro Models for Studying Prochlorperazine Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro models and methodologies used to investigate the diverse cellular effects of prochlorperazine (B1679090). Prochlorperazine, a phenothiazine (B1677639) derivative, is a widely used medication primarily known for its antiemetic and antipsychotic properties. Its mechanism of action and cellular impacts extend beyond its primary clinical uses, making it a subject of interest in various research fields, including oncology and neurobiology. This document details experimental protocols, summarizes quantitative data, and provides visual representations of the key signaling pathways and experimental workflows involved in studying prochlorperazine's effects in a laboratory setting.

Cellular and Subcellular Models

A variety of in-vitro models have been employed to elucidate the mechanisms of action and cellular consequences of prochlorperazine treatment. These models range from whole-cell systems to subcellular fractions, each offering unique advantages for specific lines of inquiry.

1.1. Cell Line Models

Cultured cell lines are fundamental tools for studying the effects of prochlorperazine on specific cellular processes in a controlled environment. Key cell lines used in prochlorperazine research include:

-

Cancer Cell Lines:

-

Glioblastoma (U-87 MG): Used to investigate the cytotoxic and anti-proliferative effects of prochlorperazine on brain tumors.

-

Melanoma (COLO829 and C32): Employed to study the impact of prochlorperazine on cell viability and motility in both melanotic and amelanotic melanoma.[1]

-

Bladder Cancer Cells: Utilized to explore the inhibitory effects of prochlorperazine on bladder cancer growth and its influence on specific signaling pathways.[2][3]

-

Prostate Cancer (DU-145): Investigated for sensitivity to phenothiazine derivatives.[4]

-

-

Hepatic Cell Lines (HepG2): A human liver carcinoma cell line used to assess the cytotoxicity of prochlorperazine.

-

Immune Cell Lines (THP-1): A human monocytic cell line that can be differentiated into macrophages to study the effects of prochlorperazine on immune cell function, such as invasion.

-

Neuronal and Glial Cell Models: While not extensively detailed in the provided search results, neuronal and glial cell lines are crucial for studying the neuroleptic and potential neurotoxic effects of prochlorperazine.

1.2. Subcellular Fractions

-

Liver Microsomes: These preparations of the endoplasmic reticulum from liver cells are essential for studying the in-vitro metabolism of prochlorperazine.[5] They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many drugs.[6]

-

Isolated Mitochondria: The use of mitochondria isolated from tissues such as the brain allows for the direct investigation of prochlorperazine's effects on mitochondrial respiration and the electron transport chain.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of prochlorperazine from various in-vitro studies.

Table 1: Cytotoxicity of Prochlorperazine in Cancer Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference |

| COLO829 (Melanoma) | WST-1 | EC50 | 33.10 ± 2.60 µM | [8] |

| C32 (Melanoma) | WST-1 | EC50 | 38.31 ± 1.98 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in-vitro effects of prochlorperazine.

3.1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of prochlorperazine on cell survival.

3.1.1. WST-1 Assay

-

Principle: The water-soluble tetrazolium salt WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of prochlorperazine concentrations (e.g., 10-100 µM) and a vehicle control.[8]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.1.2. MTT Assay

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Follow steps 1-3 as described for the WST-1 assay.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

3.2. Apoptosis Assays

These assays are used to determine if prochlorperazine induces programmed cell death.

3.2.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for the differentiation of cell death stages.[9]

-

Protocol:

-

Culture and treat cells with prochlorperazine as desired.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.[9]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

3.3. Cell Cycle Analysis

This method determines the effect of prochlorperazine on the progression of cells through the different phases of the cell cycle.

-

Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, G2/M). A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.[10]

-

Protocol:

-

Treat cells with prochlorperazine for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol.[10]

-

Wash the cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA, which PI can also bind to.[10]

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

3.4. Mitochondrial Function Assays

These assays assess the impact of prochlorperazine on mitochondrial health and function.

3.4.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[11][12] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[12]

-

Protocol:

-

Culture cells in a suitable format (e.g., 96-well plate).

-

Treat cells with prochlorperazine. A positive control for mitochondrial depolarization, such as CCCP, should be included.[13]

-

Load the cells with JC-1 dye by incubating them in a medium containing JC-1.[11]

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity at both the green (emission ~525 nm) and red (emission ~590 nm) wavelengths using a fluorescence microscope or plate reader.[12]

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

3.4.2. Mitochondrial Respiration in Isolated Mitochondria

-

Principle: The rate of oxygen consumption by isolated mitochondria is a direct measure of the activity of the electron transport chain (ETC). High-resolution respirometry allows for the detailed analysis of different respiratory states.

-

Protocol:

-

Isolate mitochondria from a relevant tissue source (e.g., brain) using differential centrifugation.[7]

-

Determine the protein concentration of the mitochondrial preparation.

-

Add a known amount of isolated mitochondria (e.g., 10 µg of protein) to the chamber of a high-resolution respirometer containing a respiration buffer.[7]

-

Sequentially add substrates and inhibitors to assess the function of different parts of the ETC in the presence or absence of prochlorperazine. Common additions include:

-

Substrates for Complex I: (e.g., glutamate/malate) to measure Complex I-driven respiration.

-

ADP: to stimulate state 3 respiration (active phosphorylation).

-

Oligomycin: an ATP synthase inhibitor, to measure state 4 respiration (leak respiration).

-

FCCP: an uncoupler, to measure the maximum capacity of the ETC.

-

Rotenone: a Complex I inhibitor.

-

Succinate: a Complex II substrate.

-

Antimycin A: a Complex III inhibitor.

-

-

Record the oxygen consumption rate (OCR) throughout the experiment.

-

3.5. In-Vitro Metabolism

This assay is crucial for understanding how prochlorperazine is broken down and identifying its metabolites.

-

Principle: Human liver microsomes contain a high concentration of CYP450 enzymes that metabolize drugs. By incubating prochlorperazine with microsomes and a cofactor such as NADPH, the metabolic fate of the drug can be determined.[5]

-

Protocol:

-

Prepare an incubation mixture containing human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and prochlorperazine at a known concentration (e.g., 100 µM).[5]

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).[5]

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[5]

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant, which contains the remaining parent drug and its metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][14]

-

3.6. Macrophage Invasion Assay

-

Principle: This assay assesses the ability of macrophages to invade through a physical barrier, a process that can be influenced by drug treatment.

-

Protocol (using THP-1 cells):

-

Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[15][16]

-

Seed the differentiated macrophages in the upper chamber of a transwell insert, which has a porous membrane.

-

The lower chamber contains a chemoattractant.

-

Treat the macrophages with prochlorperazine.

-

After a suitable incubation period, quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining and counting the cells on the underside of the membrane.

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

Prochlorperazine exerts its effects by modulating several key intracellular signaling pathways.

-

Dopamine (B1211576) D2 Receptor Signaling: As a primary antagonist of the D2 dopamine receptor, prochlorperazine blocks the downstream signaling cascades initiated by dopamine. This includes the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels.

-

AKT and Wnt Signaling Pathways: In cancer cells, prochlorperazine has been shown to affect the AKT and Wnt signaling pathways, which are critical for cell survival, proliferation, and differentiation.[1] The blockade of D2 receptors can lead to the modulation of these pathways, contributing to the anti-tumor effects of the drug.

References

- 1. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. plus.ac.at [plus.ac.at]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Prochlorperazine's Impact on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (B1679090), a first-generation antipsychotic of the phenothiazine (B1677639) class, has long been a cornerstone in the management of nausea and vomiting. Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of prochlorperazine on the CTZ. Quantitative data on receptor binding and efficacy are presented, alongside detailed protocols for key experimental procedures, to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The chemoreceptor trigger zone (CTZ), located in the area postrema on the floor of the fourth ventricle, is a critical site for the detection of emetic stimuli in the blood.[1] Unlike most of the brain, the CTZ lies outside the blood-brain barrier, rendering it accessible to circulating drugs and toxins.[2] This region is densely populated with various neurotransmitter receptors, including dopamine D2, serotonin (B10506) 5-HT3, opioid, and substance P (NK-1) receptors.[1] Prochlorperazine exerts its antiemetic effects primarily by blocking D2 dopamine receptors in the CTZ, thereby interrupting the signaling cascade that leads to the vomiting reflex.[3][4]

Molecular Mechanism of Action

Prochlorperazine is a potent antagonist of the dopamine D2 receptor.[5] Its high affinity for this receptor subtype disrupts the normal signaling pathway initiated by dopamine.

Dopamine D2 Receptor Binding

Prochlorperazine exhibits a high affinity for dopamine D2 receptors. Competitive radioligand binding assays have demonstrated its potent interaction with these receptors.

| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |

|---|---|---|---|---|---|

| Prochlorperazine | Dopamine D2 | [3H]-Spiperone | Rat striatal membranes | < 20 | [5] |

Table 1: Prochlorperazine Binding Affinity for Dopamine D2 Receptor. This table summarizes the high-affinity binding of prochlorperazine to the dopamine D2 receptor.

Downstream Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.[2][6] Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Prochlorperazine, by blocking the D2 receptor, prevents this inhibition, thereby maintaining basal levels of cAMP and disrupting the downstream signaling cascade that would otherwise contribute to the sensation of nausea and the initiation of emesis.

Experimental Protocols

The following protocols are foundational for investigating the interaction of prochlorperazine with the dopamine D2 receptor and its effects on the CTZ.

Dopamine D2 Receptor Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of prochlorperazine for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat striatal tissue or cells expressing human D2 receptors

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Radioligand: [3H]-Spiperone (specific activity ~20-80 Ci/mmol)

-

Unlabeled Competitor: Prochlorperazine

-

Non-specific binding determinator: 10 µM Haloperidol

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize striatal tissue in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in Assay Buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding wells: Assay Buffer

-

Non-specific Binding wells: 10 µM Haloperidol

-

Competition wells: Serial dilutions of prochlorperazine

-

-

Add the membrane preparation to all wells.

-

Add [3H]-Spiperone to all wells at a final concentration close to its Kd value.

-

Incubate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protection against cisplatin nephrotoxicity by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prochlorperazine-Induced Neuroleptic Malignant Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroleptic Malignant Syndrome (NMS) is a rare, life-threatening idiosyncratic reaction to neuroleptic agents, including the phenothiazine (B1677639) antiemetic and antipsychotic, prochlorperazine (B1679090). This guide provides a detailed technical overview of NMS as a rare side effect of prochlorperazine, focusing on the underlying pathophysiology, diagnostic protocols, and a summary of reported clinical data. The primary mechanism is understood to be the blockade of central dopamine (B1211576) D2 receptors, leading to a cascade of events that manifest as the characteristic tetrad of hyperthermia, muscle rigidity, autonomic dysfunction, and altered mental status. This document is intended to serve as a resource for researchers and drug development professionals, providing a comprehensive understanding of this serious adverse drug reaction.

Introduction

Prochlorperazine, a piperazine (B1678402) phenothiazine, is widely used for the management of nausea, vomiting, and as a second-line treatment for psychosis. Despite its established clinical utility, it is associated with a risk of inducing Neuroleptic Malignant Syndrome (NMS), a neurological emergency with significant morbidity and mortality. The incidence of NMS with neuroleptic agents in general ranges from 0.01% to 3.2% of patients, with prochlorperazine being a less frequent but recognized causative agent.[1] A thorough understanding of the molecular mechanisms, clinical presentation, and diagnostic procedures is critical for both preclinical safety assessment and post-market surveillance of drugs with dopamine-antagonizing properties.

Pathophysiology: The Central Role of Dopamine D2 Receptor Antagonism

The primary pathogenic event in prochlorperazine-induced NMS is the blockade of dopamine D2 receptors in the central nervous system.[2] Prochlorperazine exhibits a high affinity for D2 receptors, and its antagonistic action disrupts critical dopaminergic pathways, leading to the clinical manifestations of NMS.

Nigrostriatal Pathway Blockade and Muscle Rigidity

Dopamine in the nigrostriatal pathway is crucial for modulating motor control. Prochlorperazine-mediated blockade of D2 receptors in this region leads to a state of dopamine hypofunction, resulting in extrapyramidal symptoms, most notably the "lead-pipe" rigidity characteristic of NMS.[3][4]

Hypothalamic D2 Receptor Blockade and Hyperthermia

The hypothalamus is the primary thermoregulatory center of the brain. Dopaminergic pathways in the hypothalamus are involved in heat dissipation mechanisms. Blockade of D2 receptors by prochlorperazine in the hypothalamus is thought to elevate the thermoregulatory set-point, leading to a sustained and often severe hyperthermia.[3][4]

Autonomic Nervous System Dysregulation

The disruption of central dopaminergic signaling also impacts the autonomic nervous system, leading to the characteristic autonomic instability seen in NMS. This can manifest as tachycardia, labile blood pressure, and diaphoresis.

Downstream Signaling Cascade

The blockade of D2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, initiates a cascade of intracellular signaling events. Normally, dopamine binding to D2 receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Prochlorperazine's antagonism of D2 receptors prevents this inhibition, leading to dysregulated downstream signaling. One key pathway involves the Akt/GSK-3 signaling cascade. D2 receptor activation can lead to the formation of a complex involving β-arrestin, protein phosphatase 2A (PP2A), and Akt, resulting in the dephosphorylation and inactivation of Akt and subsequent activation of glycogen (B147801) synthase kinase 3 (GSK-3). Disruption of this pathway by prochlorperazine can contribute to the widespread cellular dysfunction seen in NMS.[5]

Data Presentation: Summary of Prochlorperazine-Induced NMS Case Reports

The following table summarizes quantitative data from published case reports of NMS induced by prochlorperazine. Due to the rarity of this specific adverse event, the data is aggregated from individual case studies to provide a comparative overview.

| Patient Age (Years) | Sex | Prochlorperazine Dosage | Time to Onset | Maximum Temperature | Peak Creatine Kinase (U/L) | Outcome | Reference |

| 51 | Female | 18 tablets over 3 days (approx. 90 mg) | 3 days | 42.8°C (109°F) | Not explicitly stated, but consistent with NMS | Fatal | [3][6] |

| 76 | Male | Standard dosage | Not specified | Fever present | Not specified, noted as not having typical abnormalities | Gradual improvement | [7] |

| 28 | Male | 2 doses (amount and route unknown) | 24 hours | 39°C (102.2°F) | 431 | Gradual normalization of labs | [8] |

Note: The available case report literature on prochlorperazine-induced NMS is limited and often lacks complete quantitative data for all parameters.

Experimental Protocols: Diagnostic Workup for Suspected NMS

There is no single definitive diagnostic test for NMS. The diagnosis is primarily clinical, based on a history of exposure to a dopamine antagonist and the presence of the characteristic symptoms, while excluding other possible causes. The following outlines a detailed methodology for the diagnostic workup of a patient with suspected NMS.

Initial Clinical Assessment

-

History: Obtain a thorough medication history, including all prescription and over-the-counter drugs, with a focus on the initiation or recent dose escalation of any neuroleptic agent, including prochlorperazine.

-

Physical Examination: Conduct a comprehensive physical and neurological examination, paying close attention to:

-

Mental Status: Assess for confusion, delirium, or coma.

-

Muscular Tone: Evaluate for generalized "lead-pipe" rigidity.

-

Vital Signs: Monitor for hyperthermia (temperature >38°C), tachycardia, and labile blood pressure.

-

Autonomic Function: Check for diaphoresis and sialorrhea.

-

Laboratory Investigations

-

Blood Work:

-

Complete Blood Count (CBC) with Differential: To assess for leukocytosis.

-

Serum Creatine Kinase (CK): A hallmark of NMS is a significantly elevated CK level, often >1,000 U/L, indicating rhabdomyolysis.

-

Comprehensive Metabolic Panel: To evaluate for electrolyte abnormalities, renal dysfunction (elevated BUN and creatinine), and liver function abnormalities (elevated transaminases).

-

Arterial Blood Gas (ABG): To assess for metabolic acidosis.

-

-

Urine Studies:

-

Urinalysis: To check for myoglobinuria secondary to rhabdomyolysis.

-

Urine toxicology screen: To rule out other substance-induced syndromes.

-

Exclusion of Other Etiologies

-

Infectious Workup:

-

Blood and Urine Cultures: To rule out sepsis.

-

Lumbar Puncture: To analyze cerebrospinal fluid (CSF) for signs of meningitis or encephalitis. In NMS, CSF is typically normal, although a nonspecific elevation in protein may be seen.[9]

-

-

Neurological Imaging:

-

Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of the brain: To exclude structural brain pathologies. These are typically normal in NMS.[9]

-

-

Electroencephalogram (EEG): To rule out non-convulsive status epilepticus. A generalized slowing of brainwave activity may be observed in NMS.[9]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathway of Prochlorperazine-Induced NMS

Caption: Prochlorperazine's D2 receptor blockade disrupts downstream signaling, leading to NMS symptoms.

Experimental Workflow for NMS Diagnosis

Caption: A stepwise workflow for the clinical and laboratory diagnosis of NMS.

Conclusion

Neuroleptic Malignant Syndrome is a critical and potentially fatal adverse effect associated with prochlorperazine, driven by the blockade of central dopamine D2 receptors. For drug development professionals, a thorough understanding of this rare but severe reaction is essential for the development of safer neuroleptic agents and for the implementation of robust pharmacovigilance strategies. For researchers and clinicians, prompt recognition based on a systematic diagnostic approach is paramount to improving patient outcomes. Further research into the specific genetic and molecular risk factors for NMS will be crucial in personalizing therapy and mitigating the risks associated with this class of drugs.

References

- 1. Neuroleptic Malignant Syndrome: A Review for Neurohospitalists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. A Fatal Case of Prochlorperazine-Induced Neuroleptic Malignant Syndrome: A Case Report and Literature Review [pubs.sciepub.com]

- 4. droracle.ai [droracle.ai]

- 5. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prochlorperazine-induced neuroleptic malignant syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroleptic Malignant Syndrome: Overview of a Life-Threatening Medical Emergency | Consultant360 [consultant360.com]

Prochlorperazine: A Technical Guide to its Anticholinergic and Antihistaminic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (B1679090), a first-generation antipsychotic of the phenothiazine (B1677639) class, is a versatile therapeutic agent with well-established antiemetic and antipsychotic effects. Its clinical utility is, in part, defined by its interactions with various neurotransmitter systems. This technical guide provides an in-depth analysis of the anticholinergic and antihistaminic properties of prochlorperazine, offering quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prochlorperazine and related compounds.

Quantitative Analysis of Receptor Binding Affinity

The interaction of prochlorperazine with cholinergic and histaminic receptors is a critical aspect of its pharmacological profile, contributing to both its therapeutic effects and its side-effect profile. The binding affinities of prochlorperazine for these receptors have been quantified using various in vitro techniques.

Table 1: Prochlorperazine Receptor Binding Affinities (pKi)

| Receptor Subtype | pKi | Ki (nM) | Reference |

| Histamine (B1213489) H1 | 7.72 | 19.05 | [1] |

| Muscarinic M1 | Data Not Available | Data Not Available | |

| Muscarinic M2 | Data Not Available | Data Not Available | |

| Muscarinic M3 | Data Not Available | Data Not Available | |

| Muscarinic M4 | Data Not Available | Data Not Available | |

| Muscarinic M5 | Data Not Available | Data Not Available | |

| Dopamine (B1211576) D2 | 9.40 | 0.40 | [1] |

| Serotonin 5-HT2A | 7.82 | 15.14 | [1] |

Signaling Pathways

Prochlorperazine exerts its anticholinergic and antihistaminic effects by acting as an antagonist at muscarinic and histamine H1 receptors, respectively. Understanding the signaling pathways associated with these receptors is fundamental to comprehending the mechanism of action of prochlorperazine.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by prochlorperazine inhibits the downstream signaling cascade.

Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathways

Muscarinic receptors are also GPCRs and are categorized into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct signaling cascades. Prochlorperazine's anticholinergic effects stem from its antagonism of these receptors.

-

M1, M3, and M5 Receptors (Gq-coupled): Similar to the H1 receptor, these receptors activate the phospholipase C pathway, leading to an increase in intracellular calcium.

-

M2 and M4 Receptors (Gi-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

The determination of prochlorperazine's anticholinergic and antihistaminic properties relies on established pharmacological assays. The following sections outline the general methodologies for these key experiments.

Radioligand Binding Assay (for Receptor Affinity)

This in vitro assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor of interest, or homogenized tissue known to be rich in the receptor) is prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (prochlorperazine).

-

Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptor.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing drug (prochlorperazine). A competition curve is generated, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Isolated Tissue (Organ Bath) Assay (for Functional Antagonism)

This ex vivo assay assesses the functional effect of a drug as an antagonist on a piece of isolated tissue. For anticholinergic activity, the guinea pig ileum is a classic preparation.

Methodology:

-

Tissue Preparation: A section of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions, which are recorded on a polygraph or a digital data acquisition system.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of prochlorperazine for a predetermined period.

-

Shift in Agonist Response: The agonist concentration-response curve is repeated in the presence of prochlorperazine. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response.

-

Schild Analysis: By repeating this process with several concentrations of prochlorperazine, a Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's potency.

Calcium Mobilization Assay (for Functional Antagonism)

This in vitro cell-based assay is used to measure the ability of a drug to block the increase in intracellular calcium that is induced by an agonist acting on a Gq-coupled receptor (such as the H1 or M1/M3/M5 receptors).

Methodology:

-

Cell Culture and Dye Loading: A cell line endogenously or recombinantly expressing the receptor of interest is cultured. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader or a fluorescence microscope.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of prochlorperazine.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an appropriate agonist (e.g., histamine for H1 receptors, acetylcholine for M1/M3/M5 receptors).

-

Fluorescence Measurement: The change in fluorescence upon agonist stimulation is measured. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The ability of prochlorperazine to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value for the functional antagonism can be determined.

Conclusion

Prochlorperazine exhibits significant antihistaminic properties, with a high affinity for the histamine H1 receptor. Its anticholinergic activity, while clinically relevant, is less well-quantified in terms of specific binding affinities for muscarinic receptor subtypes. The methodologies outlined in this guide provide a framework for the continued investigation of prochlorperazine's complex pharmacology. A deeper understanding of its interactions with various receptor systems is essential for optimizing its therapeutic use and for the development of new drugs with improved selectivity and side-effect profiles.

References

The Role of Phenothiazines in Antiemetic Therapies: A Technical Guide

Abstract: Phenothiazines represent a class of first-generation antipsychotic medications that have maintained a significant, albeit evolving, role in the management of nausea and vomiting.[1][2] Their utility as antiemetics stems from a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D2 receptors within the central nervous system's emetic pathways.[3][4] This technical guide provides an in-depth review of the pharmacology, clinical efficacy, and safety profile of phenothiazines in antiemetic therapies. It details their mechanism of action, summarizes clinical data in key areas such as chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), and outlines common experimental protocols for the evaluation of antiemetic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this established class of antiemetics.

Introduction to Emesis and the Role of Phenothiazines

Nausea and vomiting are complex protective reflexes coordinated by the central nervous system, involving intricate pathways that respond to a variety of stimuli.[5][6] The primary control centers are the chemoreceptor trigger zone (CTZ), located in the area postrema outside the blood-brain barrier, and the vomiting center in the medulla.[3][7] These centers integrate signals from the gastrointestinal tract, the vestibular system, and higher cortical areas.[6][8]

Phenothiazines were among the first classes of drugs found to have potent antiemetic properties.[4] While newer agents, such as 5-HT3 receptor antagonists, have become first-line therapy in many settings, phenothiazines remain valuable, particularly for severe, breakthrough, or refractory cases of nausea and vomiting.[9][10][11] Their broad mechanism of action allows them to be effective against various emetogenic triggers.[12]

Core Mechanism of Action

The antiemetic effect of phenothiazines is not attributed to a single receptor interaction but to their antagonism at multiple neurotransmitter receptors.[3][13] The principal mechanism is the blockade of dopamine D2 receptors in the CTZ.[3][4][10] Emetogenic stimuli, such as chemotherapeutic agents or toxins, trigger the release of dopamine in the CTZ, which stimulates D2 receptors and signals the vomiting center.[3][7] By antagonizing these receptors, phenothiazines effectively interrupt this signaling cascade.[3]

In addition to their primary dopaminergic antagonism, many phenothiazines also exhibit inhibitory effects on muscarinic M1 and histamine (B1213489) H1 receptors, which contributes to their antiemetic and sedative properties.[9][14][15] This multi-receptor blockade makes them effective but also contributes to their characteristic side-effect profile.[15]

Key Phenothiazine (B1677639) Agents in Antiemetic Therapy

Several phenothiazine derivatives are utilized for their antiemetic properties, each with a slightly different potency and side-effect profile.[2] The most commonly prescribed agents include prochlorperazine (B1679090), promethazine, and chlorpromazine.[16][17]

| Drug | Structural Class | Primary Receptor Targets | Common Clinical Applications in Emesis |

| Prochlorperazine | Piperazine (B1678402) | High D2 antagonism | Severe nausea and vomiting, CINV, PONV, migraine-associated nausea.[1][4] |

| Promethazine | Aliphatic | Potent H1 antagonism, moderate D2 antagonism | Motion sickness, PONV, nausea and vomiting in pregnancy.[4][7][18] |

| Chlorpromazine | Aliphatic | Moderate D2 antagonism | Severe, intractable hiccups; severe nausea and vomiting.[7][14] |

| Perphenazine | Piperazine | High potency D2 antagonism | Management of severe nausea and vomiting.[4] |

Clinical Efficacy and Applications

Phenothiazines are indicated for the prevention and treatment of severe nausea and vomiting from various causes, including postoperative states, chemotherapy, radiation, and toxins.[4][12]

Postoperative Nausea and Vomiting (PONV)

In the management of PONV, phenothiazines have demonstrated efficacy, with some studies suggesting superiority over other classes of antiemetics.[19] Current guidelines advocate for multimodal prophylactic therapy for high-risk patients, and phenothiazines can be a key component of such regimens.[19][20]

An observational study of 4,392 nonsmoking women undergoing breast surgery found that patients receiving a phenothiazine-based regimen were significantly less likely to require rescue antiemetics in the Post-Anesthesia Care Unit (PACU) compared to those receiving a 5HT3 antagonist regimen.[19]

| Antiemetic Regimen | PACU Rescue Antiemetic Rate | p-value (vs. 5HT3) |

| Phenothiazine Regimen | 9.4% | 0.0100 |

| 5HT3 Antagonist Regimen | 15.4% | - |

| Both Phenothiazine & 5HT3 | 7.7% | <0.0001 |

| Neither Agent | 12.1% | - |

| Data from an observational study on PONV prophylaxis.[19] |

Chemotherapy-Induced Nausea and Vomiting (CINV)

While 5-HT3 and NK1 receptor antagonists are the cornerstones of preventing CINV from highly emetogenic chemotherapy, dopamine antagonists like phenothiazines play a crucial role in managing breakthrough or refractory CINV.[10][11][21] Guidelines from the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO) list agents like prochlorperazine as recommended options for "as-needed" rescue medication for patients regardless of the emetic risk level of their chemotherapy.[10]

Adverse Effects and Safety Profile

The clinical utility of phenothiazines is often limited by their side-effect profile, which stems from their multi-receptor activity.[1][8]

| Adverse Effect Class | Specific Symptoms | Primary Mechanism |

| Extrapyramidal Symptoms (EPS) | Akathisia (restlessness), dystonia (muscle spasms), parkinsonism, tardive dyskinesia. | Dopamine D2 receptor blockade in the nigrostriatal pathway.[1][12][14] |

| Sedation/Drowsiness | Somnolence, cognitive slowing. | Histamine H1 receptor antagonism.[9][22] |

| Anticholinergic Effects | Dry mouth, blurred vision, urinary retention, constipation. | Muscarinic M1 receptor antagonism.[3][14] |

| Cardiovascular Effects | Orthostatic hypotension, QTc prolongation. | Alpha-adrenergic blockade, direct cardiac effects.[1] |

The incidence of EPS is particularly associated with higher potency, piperazine derivatives, which are also among the most effective antiemetics.[12] This creates a therapeutic challenge of balancing efficacy with tolerability.

Experimental Protocols for Antiemetic Evaluation

The development and validation of antiemetic therapies rely on standardized preclinical and clinical experimental protocols.

Preclinical Evaluation: Apomorphine-Induced Emesis Model

A common in vivo model for screening potential antiemetics involves challenging an animal species that has a vomiting reflex (e.g., dogs) with an emetogenic agent.[5] Apomorphine (B128758), a potent dopamine receptor agonist, is frequently used to induce emesis via stimulation of the CTZ.[23][24]

Protocol Summary: Apomorphine Challenge in Dogs

-

Animal Selection: Healthy adult dogs are acclimatized and fasted overnight.

-

Test Compound Administration: The investigational antiemetic (e.g., a phenothiazine derivative) is administered at various doses, typically via subcutaneous or intravenous routes.

-

Emetogen Challenge: After a predetermined interval (e.g., 30-60 minutes), a standardized dose of apomorphine hydrochloride is administered subcutaneously to induce emesis.

-

Observation: Animals are observed for a set period (e.g., 1-2 hours). The primary endpoints measured are the number of emetic episodes and the latency to the first episode.

-

Data Analysis: The dose of the test compound that protects 50% of the animals from emesis (PD50) is calculated to determine its antiemetic potency.[23][24]

Clinical Trial Design and Workflow

Clinical evaluation of new antiemetic agents follows a structured progression from early to late-phase trials.[25] The gold standard for Phase III trials is a randomized, double-blind, parallel-group design comparing the investigational agent to the current standard of care.[25]

Key Methodological Considerations:

-

Primary Endpoint: The most critical endpoint is "complete response," defined as no emetic episodes and no use of rescue medication.[25]

-

Nausea Assessment: Nausea is a subjective endpoint and should be measured independently of vomiting, typically using patient self-report diaries with visual analog scales (VAS) or Likert scales to assess frequency and intensity.[25]

-

Observation Periods: Assessments must cover distinct phases of emesis, including acute (0-24 hours post-chemotherapy) and delayed (>24 hours post-chemotherapy).[25][26]

Conclusion

Phenothiazines are a foundational class in the pharmacopeia of antiemetic therapies. Their potent, multi-receptor antagonist action, centered on dopamine D2 receptor blockade, ensures their continued relevance in managing severe and complex cases of nausea and vomiting. While their use as first-line agents has been supplanted in some areas by drugs with more favorable side-effect profiles, their efficacy in PONV and as rescue therapy in CINV is well-documented. For drug development professionals, the study of phenothiazines offers critical insights into the neuropharmacology of emesis and provides a benchmark against which novel antiemetic agents with improved safety and efficacy can be measured. Future research may focus on developing compounds that retain the broad-spectrum efficacy of phenothiazines while minimizing their dose-limiting adverse effects.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. "Phenothiazines and their Evolving Roles in Clinical Practice: A Narrat" by Amber N. Edinoff, Grace Armistead et al. [scholarlycommons.pacific.edu]

- 3. egpat.com [egpat.com]

- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]

- 6. resources.wfsahq.org [resources.wfsahq.org]

- 7. youtube.com [youtube.com]

- 8. Prevention and treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uspharmacist.com [uspharmacist.com]

- 12. drugs.com [drugs.com]

- 13. droracle.ai [droracle.ai]

- 14. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Find Drugs Classified as Phenothiazine Antiemetics at Nearby Pharmacies - RxSpark [rxspark.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Promethazine - Wikipedia [en.wikipedia.org]

- 19. Phenothiazine vs 5HT3 antagonist prophylactic regimens to prevent Post-Anesthesia Care Unit rescue antiemetic: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. ajmc.com [ajmc.com]

- 22. Postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-emetic activity of phenothiazines in relation to their chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ANTI-EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mypcnow.org [mypcnow.org]

Prochlorperazine Maleate's Effect on the Mesolimbic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic agent with a well-established role as a potent antagonist of the dopamine (B1211576) D2 receptor.[1] Its therapeutic efficacy in psychotic disorders is primarily attributed to its modulation of the mesolimbic dopamine pathway, a critical circuit in the regulation of reward, motivation, and emotion. This technical guide provides a comprehensive overview of the pharmacodynamic effects of prochlorperazine maleate (B1232345) on the mesolimbic system, detailing its mechanism of action, downstream signaling consequences, and behavioral implications. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying neurobiological processes to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other limbic structures, is a key neural circuit implicated in the pathophysiology of psychosis. Hyperactivity of this dopaminergic pathway is a central hypothesis in the etiology of positive symptoms of schizophrenia. Prochlorperazine maleate, as a D2 receptor antagonist, directly targets this system to exert its antipsychotic effects.[1] Understanding the precise molecular and cellular impact of prochlorperazine on the mesolimbic pathway is crucial for optimizing therapeutic strategies and developing novel antipsychotic agents with improved efficacy and side-effect profiles.

Mechanism of Action at the D2 Receptor

Downstream Signaling Pathways of D2 Receptor Blockade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Antagonism of D2 receptors by prochlorperazine disrupts the canonical signaling cascade, leading to a disinhibition of adenylyl cyclase. This results in an increase in the intracellular concentration of cyclic AMP (cAMP).[4][5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function.[6]

Furthermore, D2 receptor blockade prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][7] This leads to an increase in neuronal excitability. Prochlorperazine also inhibits dynamin and clathrin-mediated endocytosis with an IC50 of 5.8 µM.[8]

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of prochlorperazine and similar D2 antagonists with the mesolimbic system. It is important to note that specific in vivo data for prochlorperazine's effect on dopamine release and neuronal firing in the mesolimbic pathway is limited in publicly available literature. Therefore, data from other potent D2 antagonists are included for a comparative perspective.

| Parameter | Drug | Value | Brain Region | Method | Reference |

| D2 Receptor Binding Affinity (Ki) | Prochlorperazine | < 20 nM | Corpus Striatum | Radioligand Binding Assay | [3] |

| Haloperidol | 1.45 nM | - | In vitro binding assay | [9] | |

| Trifluoperazine | 1.1 nM (IC50) | - | In vitro binding assay | [2][10] | |

| Dopamine Release | Haloperidol | Increased DA, DOPAC, and HVA | Striatum | Microdialysis | [11] |

| Sulpiride | Increased extracellular dopamine | Nucleus Accumbens | Dual-probe microdialysis | [12] | |

| Dopamine Metabolites (Turnover) | - | DOPAC: 22.6 nmol/g/h | Mesolimbic Structures | Post-mortem tissue analysis | [13] |

| - | HVA: 6.7 nmol/g/h | Mesolimbic Structures | Post-mortem tissue analysis | [13] | |

| Neuronal Firing Rate | Sulpiride | Small increase in firing rate | VTA | In vitro electrophysiology | [14] |

| Haloperidol | Increased population activity | VTA | In vivo electrophysiology | [15] | |

| Behavioral Effect | Sulpiride | Blocked reinstatement of CPP | VTA | Conditioned Place Preference | [16][17] |

Note: CPP stands for Conditioned Place Preference. VTA is the Ventral Tegmental Area.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline standardized protocols for key experiments used to investigate the effects of prochlorperazine and other D2 antagonists on the mesolimbic pathway.

In Vivo Microdialysis for Dopamine Release

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

Objective: To measure the effect of prochlorperazine on dopamine and its metabolites (DOPAC and HVA) in the nucleus accumbens.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA/11)

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

Prochlorperazine maleate solution

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., male Wistar rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a post-surgical recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine and its metabolites.

-

Drug Administration: Administer prochlorperazine maleate (systemically or via reverse dialysis through the probe).

-

Post-Administration Collection: Continue to collect dialysate samples for a designated period to monitor changes in dopamine, DOPAC, and HVA levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine and its metabolites.

-

Histological Verification: At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

In Vivo Electrophysiology of VTA Dopamine Neurons

This technique is used to record the electrical activity of individual dopamine neurons in the VTA to assess how their firing rate is modulated by pharmacological agents.

Objective: To determine the effect of prochlorperazine on the firing rate and pattern of VTA dopamine neurons.

Materials:

-

Stereotaxic apparatus

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane)

-

Prochlorperazine maleate solution

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the VTA.

-

Electrode Placement: Slowly lower a glass microelectrode into the VTA.

-

Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate (1-8 Hz), long-duration action potentials, and a triphasic waveform.[18]

-

Baseline Recording: Record the baseline firing rate of an identified dopamine neuron for a stable period.

-

Drug Administration: Administer prochlorperazine maleate intravenously or intraperitoneally.

-

Post-Administration Recording: Continue to record the firing activity of the same neuron to observe any changes in firing rate or pattern.

-

Histological Verification: After the recording session, mark the recording site and perform histological analysis to confirm the electrode placement within the VTA.

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.

Objective: To evaluate whether prochlorperazine produces rewarding or aversive effects, or blocks the rewarding effects of other substances.

Materials:

-

Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

-

Prochlorperazine maleate solution

-

Vehicle solution (e.g., saline)

Procedure:

-

Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each. This establishes any initial preference for a particular compartment.

-

Conditioning: Over several days (e.g., 4-8 days), administer the drug and confine the animal to one of the non-preferred compartments for a set period (e.g., 30 minutes). On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.

-

Post-Conditioning (Test): On the test day, place the animal in the apparatus in a drug-free state with free access to all compartments and record the time spent in each.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment from pre-conditioning to post-conditioning indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Conclusion

Prochlorperazine maleate exerts its primary therapeutic effect in the mesolimbic pathway through potent antagonism of dopamine D2 receptors. This action leads to a cascade of downstream signaling events, ultimately modulating neuronal excitability and gene expression. While direct quantitative in vivo data for prochlorperazine is somewhat limited, the collective evidence from studies on other D2 antagonists strongly supports its role in altering dopamine homeostasis and neuronal activity within the VTA-NAc circuit. The experimental protocols detailed herein provide a framework for future research to further elucidate the precise quantitative effects of prochlorperazine and to aid in the development of next-generation antipsychotics with enhanced therapeutic profiles. A deeper understanding of how prochlorperazine and similar compounds modulate the intricate circuitry of the mesolimbic system will be instrumental in advancing the treatment of psychotic disorders.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The cAMP-signaling cancers: Clinically-divergent disorders with a common central pathway [frontiersin.org]

- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Dopamine metabolism in the striatum of hemiparkinsonian model rats with dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacology of mesolimbic dopamine neurons: a dual-probe microdialysis study in the ventral tegmental area and nucleus accumbens of the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]